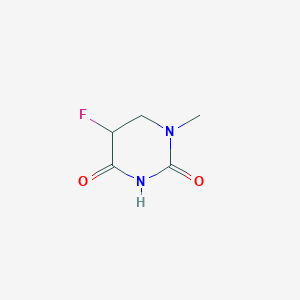![molecular formula C4H9ClN4O B12355735 5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one hydrochloride](/img/structure/B12355735.png)
5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE is a chemical compound with the molecular formula C4H8N4O·HCl and a molecular weight of 164.59 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE typically involves the reaction of methylamine with a triazole derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 2-8°C . The product is then purified and crystallized to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solid form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other triazole derivatives.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazole compounds .
Wissenschaftliche Forschungsanwendungen
5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride: Similar structure but lacks the methylamino group.
5-Nitro-1,2,4-triazole-3-one: Contains a nitro group instead of a methylamino group.
3-Nitro-1,2,4-triazol-5-one: Another nitro derivative with different substitution patterns.
Uniqueness
The uniqueness of 5-METHYLAMINOMETHYL-2,4-DIHYDRO-[1,2,4]TRIAZOL-3-ONE HYDROCHLORIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C4H9ClN4O |
|---|---|
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
3-(methylaminomethyl)-3,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h3,5H,2H2,1H3,(H,6,9);1H |
InChI-Schlüssel |
QCNVVKFESJXTMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1NC(=O)N=N1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B12355652.png)
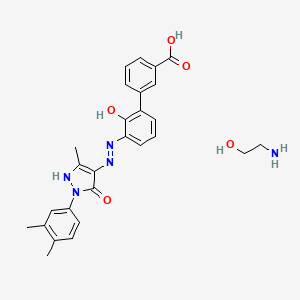
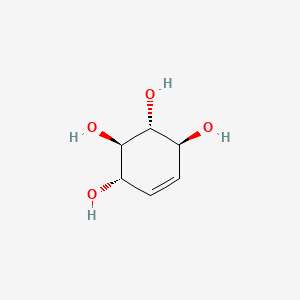
![5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B12355684.png)
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B12355688.png)

![5-Chloro-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12355701.png)
![1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride](/img/structure/B12355716.png)
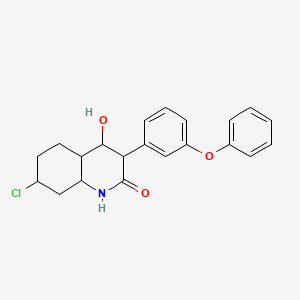
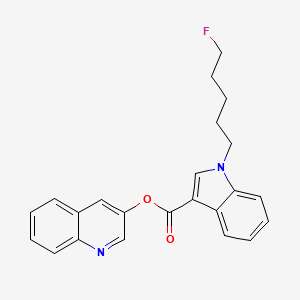
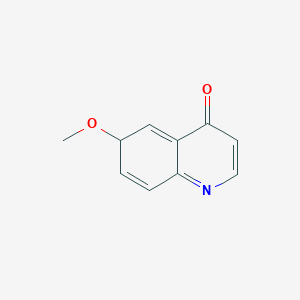

![2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one](/img/structure/B12355757.png)
